![molecular formula C21H27ClFN3O3S B2354154 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329873-00-8](/img/structure/B2354154.png)
3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
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Overview
Description
3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a chemical compound with potential applications in scientific research.
Mechanism of Action
Target of Action
A structurally similar compound, 4-fluoro-n-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide, is a highly potent selective5-HT 1A receptor full agonist . The 5-HT 1A receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and has been implicated in mood and anxiety disorders .
Mode of Action
The compound likely interacts with its target, the 5-HT 1A receptor, by binding to it. This binding may occur between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism . This interaction could result in changes in the receptor’s activity, leading to downstream effects .
Biochemical Pathways
As a potential 5-ht 1a receptor agonist, it may influence the serotonin system, which is involved in numerous physiological processes, including mood regulation, anxiety, sleep, and more .
Result of Action
As a potential 5-ht 1a receptor agonist, it may have anxiolytic effects following central administration in vivo .
Advantages and Limitations for Lab Experiments
One advantage of using 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride in lab experiments is its specificity for dopamine and serotonin receptors. This allows researchers to study the effects of these neurotransmitters on behavior and physiology. However, one limitation is its potential for adverse effects, which may confound the results of experiments.
Future Directions
There are several future directions for research on 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride. One area of interest is its potential for treating neurological disorders such as depression and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to determine the optimal dose and duration of exposure for this compound in lab experiments.
Synthesis Methods
The synthesis of 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves the reaction of 3-fluorobenzoyl chloride with 4-phenethylpiperazine, followed by the addition of sodium sulfite and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with dopamine and serotonin receptors, which are involved in various neurological disorders such as depression and schizophrenia. This compound can be used to study the mechanisms underlying these disorders and to develop new treatments.
properties
IUPAC Name |
3-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S.ClH/c22-20-8-4-7-19(17-20)21(26)23-10-16-29(27,28)25-14-12-24(13-15-25)11-9-18-5-2-1-3-6-18;/h1-8,17H,9-16H2,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXMRHSUYDTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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